Neomycin C - 66-86-4

Neomycin C

Catalog Number: EVT-370374
CAS Number: 66-86-4
Molecular Formula: C23H46N6O13
Molecular Weight: 614.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neomycin C is a minor component of the neomycin complex, a group of water-soluble aminoglycoside antibiotics produced by the fermentation of the actinomycete Streptomyces fradiae. [] While Neomycin B is the main component with the highest antibiotic activity, Neomycin C is considered an impurity with lower potency. [] Despite its lower activity compared to Neomycin B, Neomycin C plays a crucial role in scientific research, particularly in understanding aminoglycoside biosynthesis and resistance mechanisms. [, , , ]

Neomycin B

Compound Description: Neomycin B (also known as framycetin) is a major component of the neomycin complex and exhibits the highest antibiotic activity among the neomycin isomers. [] It is clinically used in various pharmaceutical applications, including topical, ophthalmic, oral, and intravenous administrations. []

Relevance: Neomycin B is a stereoisomer of Neomycin C, differing only in the configuration at the C-5‴ position. [, ] Neomycin B is produced from Neomycin C in the final step of neomycin biosynthesis by the radical SAM epimerase NeoN. [, ] While Neomycin C possesses some antibiotic activity, Neomycin B is significantly more potent. [, , ]

Neamine (Neomycin A)

Compound Description: Neamine, also known as neomycin A, is a degradation product of both Neomycin B and Neomycin C. [] It retains significant antibiotic activity, though less than Neomycin B. []

Relevance: Neamine forms a significant part of the neomycin molecule. [] It is structurally similar to Neomycin C, lacking the neosamine C subunit attached to the deoxystreptamine moiety. []

Paromamine (Neomycin D)

Compound Description: Paromamine, also known as neomycin D, is a biosynthetic precursor to both Neomycin B and Neomycin C. [, ] It is a pseudo-disaccharide that undergoes further enzymatic modifications to form the neomycin complex. []

Relevance: Paromamine is a key intermediate in the biosynthesis of Neomycin C. [] It serves as the substrate for several enzymes, including NeoQ, a bifunctional oxidase that catalyzes the 6'-oxidation of paromamine to initiate the formation of the neomycin core structure. []

6'''-Hydroxyneomycin C

Compound Description: 6'''-Hydroxyneomycin C is a biosynthetic intermediate in the neomycin pathway. [] This compound is formed by the action of the glycosyltransferase NeoF on ribosoamine and UDP-GlcNAc. [] It can be converted to 6'''-oxoneomycin C by the oxidase NeoQ. []

Relevance: 6'''-Hydroxyneomycin C is a direct precursor to Neomycin C in the biosynthetic pathway. [] The aminotransferase NeoB catalyzes the final step in Neomycin C biosynthesis by aminating the 6'''-oxo group of 6'''-oxoneomycin C, which is formed from 6'''-hydroxyneomycin C. []

6'''-Oxoneomycin C

Compound Description: 6'''-Oxoneomycin C is a transient intermediate in the biosynthesis of neomycin C. [] While not naturally isolated, its existence is implied by the enzymatic activity of NeoB, which uses a similar mechanism on another substrate, paromamine. []

Relevance: 6'''-Oxoneomycin C is the direct precursor of Neomycin C and is formed through the oxidation of 6'''-hydroxyneomycin C by the enzyme NeoQ. [] The conversion of 6'''-oxoneomycin C to Neomycin C marks the final step in the biosynthesis of Neomycin C, achieved by the aminotransferase NeoB. []

Ribostamycin

Compound Description: Ribostamycin is an aminoglycoside antibiotic that shares structural similarities with neomycin. [] It is a potent antibiotic, particularly against Gram-negative bacteria.

Relevance: Ribostamycin possesses a very similar structure to Neomycin C, with the key difference being the absence of the neosamine C subunit linked to the deoxystreptamine moiety. [] This difference highlights the importance of the neosamine C subunit in influencing the specific antibacterial activity and potency of neomycin C compared to ribostamycin.

Paromomycin I (Neomycin E)

Compound Description: Paromomycin I, also known as neomycin E, is a minor component found in commercial neomycin. [] While possessing antibiotic activity, it exhibits lower potency compared to Neomycin B. []

Relevance: Paromomycin I is structurally related to Neomycin C, sharing a common core structure but differing in the attached sugar moieties. [] This difference in sugar composition likely contributes to the variation in their antibiotic activity profiles.

Paromomycin II (Neomycin F)

Compound Description: Paromomycin II, also known as neomycin F, is another minor component identified in commercial neomycin samples. [] Like Paromomycin I, it exhibits lower antibiotic activity compared to Neomycin B. []

Relevance: Paromomycin II is structurally similar to Neomycin C, sharing a common core structure but with variations in the attached sugar residues. [] These structural differences likely contribute to their differing antibiotic activity and potency.

Classification and Source

Neomycin C belongs to the aminoglycoside class of antibiotics, which are known for their effectiveness against a wide range of Gram-positive and Gram-negative bacteria. It was first isolated in 1949 from Streptomyces fradiae and Streptomyces albogriseus. The compound is a basic substance that shows optimal activity in alkaline conditions and is soluble in water but insoluble in organic solvents. Neomycin C exhibits significant antibacterial properties but is also associated with ototoxicity, limiting its use primarily to oral treatments for intestinal infections .

Synthesis Analysis

The synthesis of neomycin C can be achieved through various methods, with enzymatic synthesis being a prominent approach. One notable method involves the conversion of ribostamycin into neomycin C using specific biosynthetic enzymes. In a study, four enzymes were employed to facilitate this transformation. The process begins with the preparation of 6′′′-deamino-6′′′-hydroxyneomycin C from ribostamycin through incubation with NeoF and NeoD enzymes. This reaction occurs in a Tris buffer solution at pH 8.0 and a temperature of 28 °C. Following this step, additional enzymes, such as NeoQ and NeoB, are utilized to complete the conversion into neomycin C .

The total synthesis of neomycin C has also been explored through chemical methods involving the condensation of various acetylated sugar derivatives. This approach highlights the complexity of synthesizing such antibiotics due to their intricate structures .

Molecular Structure Analysis

Neomycin C has a molecular formula of C23H46N6O13C_{23}H_{46}N_{6}O_{13}. Its structure consists of three six-membered rings and one five-membered ring, characteristic of aminoglycosides. The stereochemistry differentiates neomycin B from neomycin C at one stereocenter, which influences their biological activities. The compound's structure allows it to effectively bind to bacterial ribosomes, which is crucial for its mechanism of action .

Structural Features

  • Carbon Atoms: 23
  • Hydrogen Atoms: 46
  • Nitrogen Atoms: 6
  • Oxygen Atoms: 13
  • Rings: Three six-membered rings and one five-membered ring
Chemical Reactions Analysis

Neomycin C participates in several chemical reactions typical for aminoglycosides. Its primary interaction is with ribosomal RNA within bacteria, leading to inhibition of protein synthesis. Neomycin C can also undergo enzymatic modifications that affect its activity and stability. For instance, it can be hydrolyzed or modified by various enzymes that may alter its pharmacological properties .

Key Reactions

  • Binding to Ribosomal RNA: Neomycin C binds irreversibly to the 30S ribosomal subunit.
  • Enzymatic Modifications: Hydrolysis by specific enzymes can lead to reduced efficacy.
Mechanism of Action

The mechanism by which neomycin C exerts its antibacterial effects involves binding to the 30S subunit of bacterial ribosomes. This binding disrupts the mRNA translation process, leading to misreading during protein synthesis. As a result, dysfunctional proteins are produced, ultimately causing bacterial cell death.

  1. Initial Binding: Neomycin C binds competitively to receptor proteins on the ribosome.
  2. Disruption of Translation: It interferes with the elongation phase of protein synthesis.
  3. Increased Cell Permeability: The binding also increases bacterial cell membrane permeability, allowing more neomycin to enter the cell.

This mechanism is particularly effective against aerobic Gram-negative bacteria due to their reliance on oxygen-dependent transport mechanisms for aminoglycosides .

Physical and Chemical Properties Analysis

Neomycin C exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water; insoluble in organic solvents.
  • Thermostability: Stable under heat but can degrade under extreme conditions.
  • pH Sensitivity: Most active in alkaline environments.
  • Molecular Weight: Approximately 637.3033 g/mol (as determined by high-resolution mass spectrometry) .

These properties influence its formulation and application in clinical settings.

Applications

Neomycin C has several important applications in medicine:

  1. Antibiotic Treatment: Used primarily for treating intestinal infections due to its limited systemic absorption when administered orally.
  2. Hepatic Coma Management: Reduces ammonia-producing bacteria in the gastrointestinal tract, thereby decreasing ammonia levels in patients with liver disease .
  3. Prophylactic Use: Employed in perioperative settings to prevent infections.

Despite its effectiveness, the use of neomycin C is often limited due to potential side effects such as nephrotoxicity and ototoxicity associated with systemic administration .

Properties

CAS Number

66-86-4

Product Name

Neomycin C

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

Molecular Formula

C23H46N6O13

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

PGBHMTALBVVCIT-VZXHOKRSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonyms

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(aminomethyl)-4 ,5-dihydroxy-oxan-2-yl]oxy-6-hydroxy-cyclohexyl]oxy-4-hydroxy-2-(hydro xymethyl)oxolan-3-yl]oxy-oxane-3,4-diol;neomycin C;4-O-(2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl)-5-O-[3-O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.